1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene 1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18840573
InChI: InChI=1S/C12H7F5O/c13-11(14)10-3-1-2-7-6-8(4-5-9(7)10)18-12(15,16)17/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC18840573

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)10-3-1-2-7-6-8(4-5-9(7)10)18-12(15,16)17/h1-6,11H
Standard InChI Key WOMYNRMCWXOKSD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The naphthalene system in 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene consists of two fused benzene rings, with substitutions at the 1- and 6-positions. The difluoromethyl group (-CF₂H) introduces electronegativity and steric bulk, while the trifluoromethoxy group (-OCF₃) contributes strong electron-withdrawing effects. This combination creates a polarized aromatic system with distinct electronic properties compared to unsubstituted naphthalenes .

The molecular formula is inferred as C₁₂H₇F₅O, with a molecular weight of 274.18 g/mol. The trifluoromethoxy group’s oxygen atom introduces additional polarity, potentially enhancing solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs .

Comparative Analysis with Structural Analogs

The following table contrasts key features of 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene with related compounds described in recent studies:

CompoundSubstituentsMolecular FormulaKey Properties
1-(Difluoromethyl)-6-(trifluoromethyl)naphthalene -CF₂H (1-position), -CF₃ (6-position)C₁₂H₇F₅High lipophilicity, thermal stability
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene -CF₂H (1-position), -CF₃ (5-position)C₁₂H₇F₅Positional isomerism alters dipole moment
2-(Difluoromethyl)naphthalene -CF₂H (2-position)C₁₁H₈F₂Reduced steric hindrance, lower boiling point

The 1,6-substitution pattern in the target compound creates a para-like arrangement across the naphthalene system, potentially favoring π-stacking interactions in supramolecular assemblies .

Synthetic Methodologies

Nucleophilic Fluoromethylation Strategies

Recent advances in 1,6-nucleophilic addition to para-quinone methides (p-QMs) provide a viable route for constructing similarly substituted naphthalenes. As demonstrated by Wang et al., Me₃SiCF₂H and Me₃SiCF₃ reagents undergo CsF/18-crown-6-mediated reactions with p-QMs to yield difluoromethylated and trifluoromethylated products . Adapting this methodology, the trifluoromethoxy group could be introduced via subsequent oxidation or nucleophilic displacement reactions.

A proposed synthetic pathway involves:

  • Formation of p-QM Intermediate:
    Naphthalene-1,4-diolOxidationDDQ1,4-Naphthoquinone methide\text{Naphthalene-1,4-diol} \xrightarrow[\text{Oxidation}]{\text{DDQ}} \text{1,4-Naphthoquinone methide}

  • 1,6-Nucleophilic Difluoromethylation:
    p-QM+Me3SiCF2HCsF/18-crown-6DMF, -15°C to RT1-(Difluoromethyl)-6-hydroxynaphthalene\text{p-QM} + \text{Me}_3\text{SiCF}_2\text{H} \xrightarrow[\text{CsF/18-crown-6}]{\text{DMF, -15°C to RT}} \text{1-(Difluoromethyl)-6-hydroxy}naphthalene

  • Trifluoromethoxylation:
    6-Hydroxy intermediate+CF3OTfBaseCuI1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene\text{6-Hydroxy intermediate} + \text{CF}_3\text{OTf} \xrightarrow[\text{Base}]{\text{CuI}} \text{1-(Difluoromethyl)-6-(trifluoromethoxy)}naphthalene

This approach mirrors the conditions used for synthesizing 2,6-di-tert-butyl-4-(2,2-difluoro-1-phenethyl)phenol derivatives, where CsF/18-crown-6 effectively activates silicon-based fluoromethyl reagents .

Nickel-Catalyzed Cross-Coupling

Alternative routes leveraging nickel catalysis, as developed for aryl boronic acids, could enable direct difluoromethylation. The Wang group demonstrated that Ni(cod)₂/dtbbpy systems facilitate the coupling of ArB(OH)₂ with ClCF₂H precursors . Applied to naphthalene systems, this method might achieve regioselective installation of -CF₂H groups, followed by electrophilic trifluoromethoxylation.

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for the title compound remains unavailable, analogs suggest:

  • Melting Point: Estimated 85–110°C (based on 2-(difluoromethyl)naphthalene derivatives )

  • Boiling Point: Projected >250°C due to increased molecular weight vs. mono-fluorinated naphthalenes

  • Lipophilicity: Calculated logP ≈ 3.8 (using group contribution methods), indicating moderate hydrophobicity

Spectroscopic Signatures

¹⁹F NMR:

  • Difluoromethyl (-CF₂H): δ ≈ -110 ppm (dt, J = 56–58 Hz)

  • Trifluoromethoxy (-OCF₃): δ ≈ -55 ppm (s)

¹H NMR:

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, integration for 7H)

  • -CF₂H proton: δ 6.6–6.8 ppm (t, J = 56 Hz)

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